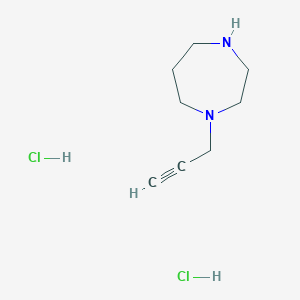

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride

Description

Properties

IUPAC Name |

1-prop-2-ynyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.2ClH/c1-2-6-10-7-3-4-9-5-8-10;;/h1,9H,3-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQQBKRPTRDBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 1,4-Diazepane (commercially available or synthesized via ring closure methods)

- Propargyl halide (typically propargyl bromide or chloride)

- Base (e.g., potassium carbonate or sodium hydride)

- Solvent (commonly acetonitrile, dimethylformamide, or tetrahydrofuran)

Reaction Conditions

- The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Temperature control is critical; typically room temperature to mild heating (25–65 °C).

- Reaction time varies from several hours to overnight to ensure complete alkylation.

Workup and Purification

- After completion, the reaction mixture is quenched with water.

- The organic layer is extracted with an appropriate solvent (e.g., ethyl acetate).

- The crude product is purified by column chromatography on silica gel.

- The purified free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.

- Final product is isolated by filtration or crystallization.

Representative Synthetic Scheme

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 1,4-Diazepane + propargyl bromide, K2CO3, DMF, 25–65 °C, 12-24 h | Formation of 1-(prop-2-yn-1-yl)-1,4-diazepane (free base) |

| 2 | Treatment with HCl in ethanol or ether | Formation of 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride salt |

Research Findings and Optimization Notes

- N-Alkylation Efficiency : Studies indicate that using potassium carbonate as a base in polar aprotic solvents like DMF or acetonitrile provides good yields and minimizes side reactions such as over-alkylation or polymerization of the alkyne.

- Salt Formation : Conversion to the dihydrochloride salt enhances the compound's stability and solubility, facilitating purification and handling.

- Purification : Silica gel chromatography with gradients of ethyl acetate and hexanes is effective for isolating the pure compound from side products and unreacted starting materials.

- Alternative Methods : Some literature suggests the use of propargyl tosylates or mesylates as alkylating agents, which may offer milder reaction conditions and improved selectivity.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Mild base, avoids strong nucleophilicity |

| Solvent | DMF, acetonitrile, or THF | Polar aprotic solvents preferred |

| Temperature | 25–65 °C | Mild heating accelerates reaction |

| Reaction Time | 12–24 hours | Overnight stirring common |

| Alkylating Agent | Propargyl bromide or chloride | Readily available, reactive |

| Purification | Silica gel chromatography | Effective for removing impurities |

| Salt Formation | HCl in ethanol or ether | Produces stable dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the diazepane ring or the prop-2-yn-1-yl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and visible light-induced oxidative conditions.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative formylation can yield formamides .

Scientific Research Applications

Chemical Properties and Structure

The compound 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride has the following chemical formula: C8H16Cl2N2. It features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This structure is significant for its biological activity and potential therapeutic uses.

Inhibition of LFA-1

Research has indicated that derivatives of 1,4-diazepane can act as inhibitors of lymphocyte function-associated antigen 1 (LFA-1), a protein involved in immune responses. A study highlighted the design and synthesis of 1,4-diazepane-2-ones as novel antagonists of LFA-1, demonstrating their potential in modulating immune responses . The high-affinity antagonists developed showed promising IC50 values, indicating effective inhibition.

Drug-Induced Phospholipidosis

Another area of interest is the compound's role in predicting drug-induced phospholipidosis (DIP). Phospholipidosis is characterized by the excessive accumulation of phospholipids within lysosomes and can be induced by various drugs. A study identified several cationic amphiphilic compounds that inhibit lysosomal phospholipase A2 (PLA2G15), suggesting that this compound could be evaluated for its potential to cause or mitigate this condition . The study provided insights into the mechanism of action and highlighted the importance of screening compounds for PLA2G15 inhibition during drug development.

Synthesis and Modification

The compound serves as a scaffold for synthesizing various biologically active molecules. Its structure allows for modifications that can enhance its pharmacological properties or alter its biological activity. For instance, research has shown successful synthetic approaches to create enantioenriched variants of diazepane derivatives which may exhibit improved efficacy in therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-diazepane dihydrochloride derivatives allows for tailored biological and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of 1,4-Diazepane Dihydrochloride Derivatives

Key Findings:

Substituent Effects on Reactivity and Stability :

- Propargyl group : Enables click chemistry modifications (e.g., azide-alkyne cycloaddition), making the compound versatile for bioconjugation .

- Halogenated/fluorinated groups (e.g., 2-fluorobenzyl, trifluoromethylpyridyl): Improve metabolic stability and binding affinity to hydrophobic pockets in biological targets .

- Aromatic vs. aliphatic substituents : Aryl groups (e.g., dichlorophenyl) enhance π-π stacking interactions, while aliphatic chains (e.g., phenylpropyl) increase lipophilicity .

Physicochemical Properties: Solubility trends correlate with substituent polarity. Fluorinated derivatives (e.g., 2-fluorobenzyl) exhibit moderate solubility in chloroform and methanol, whereas polar propargyl derivatives may favor DMSO . The dihydrochloride salt form universally improves aqueous solubility compared to freebase counterparts.

Biological Applications: Dopamine D3 receptor ligands: Derivatives like 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () highlight the scaffold's utility in neuropharmacology . Antimalarial agents: Chlorinated aromatic analogs () demonstrate efficacy against Plasmodium species .

Biological Activity

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride is a compound characterized by its unique structural properties, including a diazepane ring and a prop-2-ynyl substituent. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₉Cl₂N₃, with a molecular weight of approximately 230.13 g/mol. The presence of the diazepane ring contributes to its ability to interact with various biological systems.

| Structural Feature | Description |

|---|---|

| Diazepane Ring | A seven-membered heterocyclic structure containing two nitrogen atoms |

| Prop-2-ynyl Group | An alkyne substituent that may influence reactivity and biological interactions |

Research indicates that this compound may exert its biological effects through modulation of enzyme activity and receptor interactions. It has been suggested that the compound can bind to specific enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to alterations in cellular processes.

Potential Biological Targets

- Enzymes : The compound may inhibit enzymes involved in neurotransmitter metabolism, affecting neurotransmission.

- Receptors : It is hypothesized that the compound interacts with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Biological Activity

The biological activities associated with this compound include:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence GABAergic signaling pathways, which could have implications for treating neurological disorders.

- Antimicrobial Properties : Similar compounds have shown broad-spectrum antibacterial activity against various pathogens, indicating potential for antimicrobial applications .

- Proteomics Applications : The unique structural properties of the compound make it suitable for studies involving protein interactions and conformational changes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Study 1: Neurotransmitter Interaction

A study investigating the interaction of diazepane derivatives with GABA receptors demonstrated that modifications in the diazepane structure could significantly alter receptor binding affinity and efficacy. This suggests that this compound may possess similar properties worth exploring further.

Study 2: Antibacterial Activity

Research on structurally related compounds has shown significant antibacterial effects against gram-positive bacteria. For instance, compounds similar to this compound exhibited inhibition rates exceeding 70% against strains like E. coli and Pseudomonas aeruginosa at certain concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride?

The synthesis typically involves nucleophilic substitution between 1,4-diazepane and propargyl bromide under basic conditions. A general procedure includes:

- Dissolving 1,4-diazepane in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine .

- Adding propargyl bromide dropwise and stirring at room temperature or mild heating (40–60°C) for 2–6 hours .

- Purification via column chromatography (e.g., silica gel or alumina) using gradients of chloroform/methanol (95:5) to isolate the product .

- Conversion to the dihydrochloride salt by treating the freebase with HCl in an ether/ethanol mixture .

Basic: How can purity and structural integrity be validated during synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with analogous diazepane derivatives (e.g., δ 7.33 ppm for aromatic protons in 1-(2,4-dichlorophenyl)-1,4-diazepane) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for the freebase) and isotopic patterns consistent with chlorine in the dihydrochloride form .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl percentages) .

Advanced: How can computational methods optimize reaction pathways for this compound?

- Density Functional Theory (DFT) :

- Use hybrid functionals (e.g., B3LYP) to model reaction intermediates and transition states, particularly for the propargyl substitution step .

- Calculate Gibbs free energy profiles to identify rate-limiting steps and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity toward electrophiles or nucleophiles .

Advanced: How to resolve contradictions in crystallographic data for diazepane derivatives?

- Refinement Strategies :

- Use SHELXL for high-resolution refinement, incorporating restraints for disordered atoms (e.g., propynyl groups) and hydrogen-bonding networks .

- Validate models with R-factor convergence (<5%) and check for twinning using PLATON .

- Cross-reference with analogous structures (e.g., 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride) to identify common packing motifs .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

- Key Modifications :

- Substituent Effects : Compare activity of propargyl derivatives with other alkyl/aryl groups (e.g., 1-(2-thienylmethyl)-1,4-diazepane dihydrochloride) to assess steric/electronic impacts .

- Salt Forms : Evaluate solubility and bioavailability by testing dihydrochloride vs. acetate or freebase forms .

- Biological Assays : Use Rho kinase inhibition assays (e.g., H-1152 dihydrochloride as a reference) to quantify IC₅₀ values .

Advanced: What analytical challenges arise in characterizing hygroscopic diazepane derivatives?

- Mitigation Strategies :

Basic: What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to skin/eye irritation risks .

- Work in a fume hood to avoid inhalation of HCl vapors during salt formation .

- Neutralize waste with sodium bicarbonate before disposal .

Advanced: How to troubleshoot low yields in propargyl substitution reactions?

- Optimization Steps :

- Increase base equivalents (e.g., K₂CO₃ from 1.2 to 2.0 eq.) to enhance deprotonation .

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Monitor reaction progress via TLC (n-hexane/ethyl acetate 9:1) to minimize side products .

Advanced: Can continuous flow synthesis improve scalability?

- Flow Chemistry Advantages :

- Enhance heat/mass transfer for exothermic propargyl substitution steps .

- Integrate in-line purification (e.g., scavenger resins) to automate HCl salt formation .

- Achieve higher reproducibility (>90% yield) compared to batch processes .

Advanced: How to model pharmacokinetic properties computationally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.